![molecular formula C19H17N3O3S B3007545 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326845-73-1](/img/structure/B3007545.png)
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
The compound is a derivative of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is a heterocyclic compound that has been studied for various biological activities. The structure of the compound suggests that it may have potential as a ligand for biological receptors or as a core structure for pharmaceutical development due to the presence of multiple aromatic systems and potential for varied substitution.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidine-2,4-dione derivatives has been explored in several studies. For instance, the synthesis and structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists were discussed, highlighting the importance of specific substituents for receptor binding activity . Another study focused on the synthesis of novel pyrimidine derivatives for the formation of hydrogen-bonded supramolecular assemblies . Although the exact synthesis of the compound is not detailed, these studies provide insight into the synthetic routes that could be employed for similar compounds.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is crucial for their biological activity. The presence of substituents on the core structure can significantly affect the binding affinity to receptors, as seen in the SAR study of GnRH receptor antagonists . The molecular structure also plays a role in the formation of supramolecular assemblies, as demonstrated by the co-crystallization of pyrimidine derivatives with crown ethers .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives can undergo various chemical reactions. For example, the reaction of azido compounds with active methylene nitriles leads to the formation of triazolo-fused thieno[3,2-d]pyrimidines . The antiviral evaluation of some pyrimidine derivatives synthesized through the reaction of azido-uracil with ethyl acetoacetate indicates the potential for these compounds to be modified for specific biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to changes in solubility, melting points, and stability, which are important for the development of pharmaceutical agents. The antimicrobial activity of certain thieno[2,3-d]pyrimidine derivatives has been studied, showing that the presence of specific substituents can lead to biological activity against various bacterial strains10.
Scientific Research Applications
Synthesis and Structural Insights
Synthesis of Thiazolo- and Oxazolo[5,4-d]pyrimidines : A study by Hurst, Atcha, and Marshall (1991) detailed the synthesis of oxazolo[5,4-d]pyrimidines through the reaction of 5-acylaminopyrimidines with phosphorus oxychloride, showcasing the compound's role in the formation of these derivatives (Hurst, Atcha, & Marshall, 1991).
Ring Cleavage Reactions : Kinoshita et al. (1989) explored the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, leading to the formation of various products including pyrimidines, indicating the compound's potential in complex chemical transformations (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Molecular and Crystal Structures : Trilleras et al. (2009) analyzed the molecular and crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, providing insights into the hydrogen bonding and pi-pi stacking interactions, crucial for understanding the compound's chemical behavior (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).
Synthesis of 5,5'-Methylenebispyrimidine Derivatives : Kinosita, Tanaka, and Furukawa (1986) described the synthesis of derivatives related to the compound's family, emphasizing the process of creating 5,5'-methylenebispyrimidine derivatives and their subsequent reactions, illustrating the compound's utility in synthesizing complex molecules (Kinosita, Tanaka, & Furukawa, 1986).
GnRH Receptor Antagonists : Guo et al. (2003) synthesized thieno[2,3-d]pyrimidine-2,4-diones as potent GnRH receptor antagonists, demonstrating the compound's potential in treating reproductive diseases. The study highlighted the importance of specific substituents for receptor binding activity (Guo, Chen, Wu, Zhu, Struthers, Saunders, Xie, & Chen, 2003).
Heteroaromatic Azido Compounds : Westerlund (1980) prepared 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, showcasing the compound's role in generating triazole-fused compounds and discussing their structural aspects (Westerlund, 1980).
properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-11-5-4-6-14(9-11)22-18(23)17-16(7-8-26-17)21(19(22)24)10-15-12(2)20-25-13(15)3/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYCAWPUAMQRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(ON=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
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